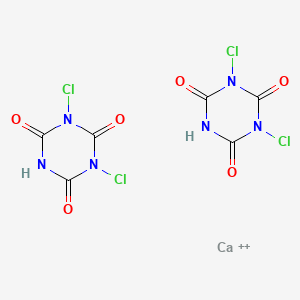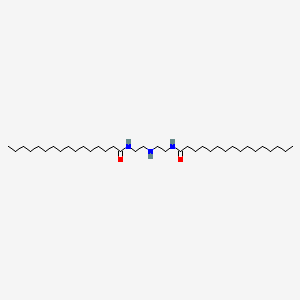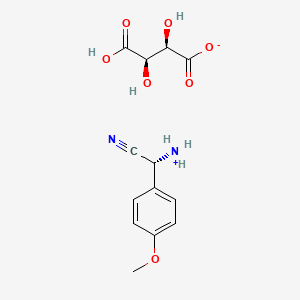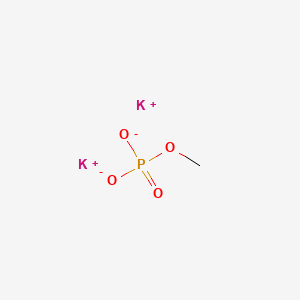
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its triazine ring structure, which is substituted with chlorine atoms and a calcium salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt typically involves the chlorination of cyanuric acid followed by the addition of calcium ions. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the efficient formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The process involves the use of high-purity reagents and stringent quality control measures to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: These reactions may require specific oxidizing or reducing agents, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring.
Scientific Research Applications
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various triazine derivatives.
Biology: Employed in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites in biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of herbicides, disinfectants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt involves its interaction with nucleophilic sites in target molecules. The chlorine atoms in the compound are highly reactive and can form covalent bonds with nucleophiles, leading to the modification of the target molecule’s structure and function. This reactivity is exploited in various applications, such as enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-methyl-1,3,5-triazine: Similar in structure but with a methyl group instead of a calcium salt.
3,5-Dimethyl-1,2,4-triazole: Another triazine derivative with different substitution patterns.
Uniqueness
1,3-Dichloro-1,3,5-triazine-2,4,6(1H,3H,5H)-trione, calcium salt is unique due to its specific substitution pattern and the presence of a calcium salt. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications that require specific interactions with nucleophilic sites.
Properties
CAS No. |
16917-05-8 |
|---|---|
Molecular Formula |
C6H2CaCl4N6O6+2 |
Molecular Weight |
436.0 g/mol |
IUPAC Name |
calcium;1,3-dichloro-1,3,5-triazinane-2,4,6-trione |
InChI |
InChI=1S/2C3HCl2N3O3.Ca/c2*4-7-1(9)6-2(10)8(5)3(7)11;/h2*(H,6,9,10);/q;;+2 |
InChI Key |
ULINGTIRDMLECB-UHFFFAOYSA-N |
Canonical SMILES |
C1(=O)NC(=O)N(C(=O)N1Cl)Cl.C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Nitrilotriethane-2,1-diyl tris[2-(4-chloro-2-methylphenoxy)propionate]](/img/structure/B12671039.png)












